1-[4-(Trifluoromethyl)phenyl]piperidin-2-one
Overview
Description
“1-[4-(Trifluoromethyl)phenyl]piperidin-2-one” is an organic compound that contains a piperidine ring bound to a phenyl group . It has a molecular formula of C12H12F3NO and a molecular weight of 243.23 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring bound to a phenyl group . The compound has a trifluoromethyl group attached to the phenyl ring .Physical and Chemical Properties Analysis
The compound is solid in form . It has a molecular formula of C12H12F3NO and a molecular weight of 243.23 .Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
1-[4-(Trifluoromethyl)phenyl]piperidin-2-one derivatives have been identified as inhibitors of soluble epoxide hydrolase. The triazine heterocycle in these compounds is essential for high potency and selectivity, influencing pharmacokinetic properties like clearance and oral exposure. These inhibitors are useful for in vivo investigation in various disease models, as evidenced by their effects on serum biomarkers such as 9, 10-epoxyoctadec-12(Z)-enoic acid (R. Thalji et al., 2013).
Synthesis and Structural Analysis
The compound has been synthesized and analyzed for its structural properties. For instance, N-cyclohexylcarbamoyl-3-isopropyl-2,6-bis(phenyl)piperidin-4-one derivatives, related to this compound, have been synthesized and characterized using various spectroscopic techniques. X-ray diffraction studies have revealed specific conformational structures, contributing to understanding the molecular interactions and stability of these compounds (P. S. Anand et al., 2021).
Anticancer Applications
Some derivatives of this compound have shown potential as anticancer agents. For instance, a study evaluated the anticancer activity of a novel 1, 2, 4-triazole derivative against tumor-induced male Swiss albino mice, demonstrating considerable improvement in several biochemical and hematological parameters (K. Arul & A. Smith, 2016).
Antibacterial Applications
Compounds containing the this compound moiety have been synthesized and evaluated for their antibacterial activity. These include piperidine derivatives that have shown promising results in inhibiting bacterial growth (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).
Neuroprotective Properties
Derivatives of this compound have been identified as potent neuroprotective agents. These compounds can block N-methyl-D-aspartate responses, indicating their potential use in treating neurological disorders (B. Chenard et al., 1995).
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-4-6-10(7-5-9)16-8-2-1-3-11(16)17/h4-7H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGZJIQIVXSURR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384711 | |
Record name | 1-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27471-52-9 | |
Record name | 1-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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